3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
Description
The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a chromenone derivative featuring a benzothiazole moiety at the 3-position and a 3-cyclopentylpropanoate ester at the 7-position. Chromenones (4H-chromen-4-one scaffolds) are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Key structural attributes include:
- Molecular formula: Likely analogous to the cinnamate variant (C25H15NO4S, molecular weight ~425.5 g/mol) but with a cyclopentyl group replacing the phenyl group in the ester chain .
- Synthetic relevance: The esterification at the 7-position allows modular derivatization, enabling structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-22(12-9-15-5-1-2-6-15)29-16-10-11-17-20(13-16)28-14-18(23(17)27)24-25-19-7-3-4-8-21(19)30-24/h3-4,7-8,10-11,13-15H,1-2,5-6,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYPJSHIUIYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The chromone structure is then introduced through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents. Finally, the esterification of the chromone with 3-cyclopentylpropanoic acid yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the chromone structure may interact with various signaling pathways, modulating inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzothiazolyl chromenone esters. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Findings:
Lipophilicity (XLogP3): The target compound’s cyclopentyl group likely increases lipophilicity (XLogP3 ~6.0) compared to the cinnamate analog (XLogP3 = 5.5) . The 2,6-diethyl variant (XLogP3 = 6.2) is even more hydrophobic due to alkyl substituents . Lower XLogP3 in the 2,2-dimethylpropanoate derivative (5.0) reflects reduced steric bulk .
Hydrogen Bonding and Rotatable Bonds: All analogs share 5–6 hydrogen bond acceptors, primarily from the chromenone carbonyl, benzothiazole nitrogen, and ester oxygen atoms. The cinnamate analog has fewer rotatable bonds (5 vs.
Structural Modifications and Bioactivity: Cinnamate analog: The conjugated phenyl group may enable π-π stacking with aromatic residues in enzyme active sites, a feature absent in the cyclopentyl variant . 2,6-Diethyl analog: Alkyl groups at the 2- and 6-positions could hinder metabolic degradation, improving plasma stability . 2-Oxo chromenone: The ketone at the 2-position (vs. 4-oxo in others) may alter electronic distribution, affecting redox properties .
AutoDock4: Employed in molecular docking studies to compare binding affinities of ester variants with hypothetical targets (e.g., kinases or proteases) .
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a member of the chromene derivatives, characterized by a complex structure that integrates chromenone and benzo[d]thiazole moieties. Its potential biological activities have garnered interest in pharmacological research, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chromenone backbone with a benzo[d]thiazole substituent, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities, including:
- Antitumor Activity : Derivatives of benzothiazole have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial and fungal pathogens.
- Acetylcholinesterase Inhibition : Compounds with similar structural motifs have demonstrated the ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Topoisomerases : This interaction can lead to DNA damage and subsequent apoptosis in cancer cells.
- Acetylcholinesterase Inhibition : The compound's structural features allow it to bind effectively to the active site of acetylcholinesterase, enhancing its potential as a therapeutic agent for cognitive disorders.
Research Findings
Several studies have investigated the biological properties of similar compounds:
Case Studies
- Antitumor Efficacy : A study evaluating various benzothiazole derivatives found that certain compounds induced significant apoptosis in cancer cell lines, suggesting that This compound could be a candidate for further development in cancer therapy.
- Neuroprotective Potential : Research focusing on acetylcholinesterase inhibitors highlighted the importance of structural modifications in enhancing binding affinity, indicating that this compound's unique features may contribute to its effectiveness as a neuroprotective agent.
Q & A
Q. Key considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry (equimolar ratios for coupling steps) and solvent polarity (e.g., 1,4-dioxane for solubility).
- Achieve yields >80% by controlling temperature (room temperature for benzothiazole coupling; reflux for esterification) .
Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?
Q. Primary techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., chromen-4-one carbonyl at ~δ 160 ppm; benzothiazole protons at δ 7.5–8.5 ppm) .
- FT-IR : Validate ester carbonyl (C=O stretch at ~1730 cm⁻¹) and chromen-4-one ketone (1680–1700 cm⁻¹) .
- X-ray crystallography : Resolve intermolecular interactions (e.g., S⋯O contacts, π-π stacking) and confirm bond lengths (e.g., C–C = 2.727 Å in benzothiazole-chromen hybrids) .
Q. Example data :
| Parameter | Value (from ) |
|---|---|
| Crystal system | Monoclinic |
| S⋯O contact | 2.727 Å |
| π-π stacking distance | 3.4–3.6 Å |
Advanced: How do structural modifications (e.g., cyclopentyl vs. alkyl esters) influence bioactivity?
Q. Structure-Activity Relationship (SAR) insights :
Q. Experimental validation :
- Replace the cyclopentyl group with linear alkyl chains (e.g., ethyl, hexyl) and compare IC₅₀ values in antioxidant assays .
- Test mitochondrial targeting efficiency via fluorescence colocalization studies .
Advanced: What mechanistic insights explain its role as a photosensitizer in photodynamic therapy (PDT)?
Q. Proposed mechanism :
- ROS generation : Upon UV/visible light exposure, the chromen-4-one core undergoes intersystem crossing to produce singlet oxygen (¹O₂) and superoxide radicals .
- Mitochondrial targeting : The lipophilic cyclopentyl ester facilitates accumulation in mitochondria, inducing apoptosis via oxidative stress .
Q. Supporting data :
- Fluorescence quenching studies show a 5-fold increase in ROS in CRC cells treated with analogous benzothiazole-chromen hybrids .
- Molecular docking reveals strong interactions with mitochondrial membrane proteins (e.g., voltage-dependent anion channels) .
Advanced: How can computational modeling guide the optimization of its PPO-inhibiting properties?
Q. Methodology :
Docking simulations : Use AutoDock Vina to model interactions with Protoporphyrinogen IX Oxidase (PPO). Key residues: Phe-392, His-84 .
MD simulations : Assess binding stability over 100 ns trajectories; calculate RMSD (<2.0 Å indicates stable binding) .
QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibition constants (Ki).
Case study :
Ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (Ki = 0.0338 μM) showed optimal steric fit in PPO’s active site .
Basic: How can researchers address solubility challenges during in vitro assays?
Q. Strategies :
- Solvent systems : Use chloroform for initial dissolution (solubility >50 mg/mL) , then dilute with DMSO/PBS for biological assays.
- Surfactants : Add 0.1% Tween-80 to aqueous buffers to prevent precipitation.
- Prodrug approach : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .
Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Q. Hypothesis testing :
Dose-dependent studies : Measure ROS levels at 1–100 μM concentrations (antioxidant at low doses; pro-oxidant at high doses) .
Cell-type specificity : Compare activity in normal vs. cancer cell lines (e.g., HT-29 CRC cells show higher ROS sensitivity) .
Redox environment modulation : Use glutathione-depleted models to amplify pro-oxidant effects .
Advanced: How does the compound’s fluorescence profile support its use in bioimaging?
Q. Key properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
